Heptacosane, 1-bromo-
Overview
Description
Heptacosane, 1-bromo- is an organic compound with the molecular formula C27H55Br It is a brominated derivative of heptacosane, a long-chain alkane
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptacosane, 1-bromo- can be synthesized through the bromination of heptacosane. The reaction typically involves the use of bromine (Br2) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the heptacosane molecule. The reaction can be represented as follows:
[ \text{C}{27}\text{H}{56} + \text{Br}2 \rightarrow \text{C}{27}\text{H}_{55}\text{Br} + \text{HBr} ]
Industrial Production Methods
Industrial production of heptacosane, 1-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and heptacosane, with careful control of reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Heptacosane, 1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The bromine atom can be reduced to form heptacosane.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted heptacosanes depending on the nucleophile used.
Reduction Reactions: The major product is heptacosane.
Oxidation Reactions: Products include oxidized derivatives such as alcohols, aldehydes, and carboxylic acids.
Scientific Research Applications
Heptacosane, 1-bromo- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptacosane, 1-bromo- involves its interaction with molecular targets and pathways. For example, in the context of overcoming multidrug resistance in cancer cells, heptacosane acts as a substrate and potent inhibitor of P-glycoprotein (P-gp), a protein involved in drug efflux. By inhibiting P-gp, heptacosane enhances the retention and cytotoxic effects of chemotherapeutic agents inside the cells .
Comparison with Similar Compounds
Heptacosane, 1-bromo- can be compared with other brominated alkanes and long-chain alkanes:
Heptacosane: The non-brominated parent compound, which lacks the reactivity associated with the bromine atom.
Nonacosane, 1-bromo-: A similar brominated alkane with a longer carbon chain.
Hexacosane, 1-bromo-: A similar brominated alkane with a shorter carbon chain.
Properties
IUPAC Name |
1-bromoheptacosane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28/h2-27H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLFQHQMCURNDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315912 | |
Record name | 1-Bromoheptacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62108-46-7 | |
Record name | 1-Bromoheptacosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62108-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromoheptacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.